molecular formula C20H12F4N4O B258333 7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B258333
M. Wt: 400.3 g/mol
InChI Key: MGNPDSQMZQAAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has a difluoromethyl group attached to the 7th position of the pyrazolo ring.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral infections. It has also been found to have an effect on the expression of certain genes that are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is its potential use in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Additionally, the development of more soluble derivatives of this compound could improve its use in lab experiments and drug development.

Synthesis Methods

The synthesis of 7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of 2,5-difluorobenzonitrile with ethyl acetoacetate to form the corresponding pyrazolone. The pyrazolone is then reacted with phenylhydrazine to form the corresponding pyrazole. The pyrazole is then reacted with difluoromethyl bromide to form the difluoromethylated pyrazole. The difluoromethylated pyrazole is then reacted with 2,4-difluoroaniline to form the final product, 7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Scientific Research Applications

7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C20H12F4N4O

Molecular Weight

400.3 g/mol

IUPAC Name

7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H12F4N4O/c21-12-6-7-14(22)16(8-12)27-20(29)13-10-25-28-17(18(23)24)9-15(26-19(13)28)11-4-2-1-3-5-11/h1-10,18H,(H,27,29)

InChI Key

MGNPDSQMZQAAOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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